molecular formula C23H25FN4O2 B2752964 1-benzyl-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine CAS No. 1171153-71-1

1-benzyl-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine

Cat. No.: B2752964
CAS No.: 1171153-71-1
M. Wt: 408.477
InChI Key: ITQHRZLSWMOKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine is a synthetic small molecule characterized by a pyrazole core functionalized with a 4-fluorophenyl group and a 4-ethoxy substituent, which is linked to a benzyl piperazine moiety via a carbonyl spacer. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Pyrazole derivatives are extensively investigated for their broad spectrum of biological activities, which often include antimicrobial and potential anticancer properties . The incorporation of halogen atoms, such as fluorine on the aromatic ring, is a common strategy in drug design, as it can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . The piperazine ring is a privileged structure in pharmacology, frequently contributing to favorable pharmacokinetic profiles and molecular interactions . Researchers can utilize this compound as a key intermediate or a novel chemical entity for developing new therapeutic agents, probing biological mechanisms, and conducting structure-activity relationship (SAR) studies. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-2-30-21-17-28(20-10-8-19(24)9-11-20)25-22(21)23(29)27-14-12-26(13-15-27)16-18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQHRZLSWMOKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine is a synthetic compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a benzyl group and a pyrazole moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization reactions and subsequent functional group modifications to introduce the ethoxy and carbonyl groups.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific biological activities associated with this compound are summarized in the following sections.

Anti-inflammatory Activity

Several studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory effects. For instance, compound derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compound5.400.01344.56

These results suggest that this compound may be a potent COX-2 inhibitor with a favorable safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. In vitro studies have shown varying degrees of activity against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Candida albicans15.67

These findings indicate that certain derivatives of this compound may exert effective antimicrobial activity, comparable to standard antibiotics .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives suggest their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally similar to this compound have been found to inhibit cancer cell proliferation in several cancer lines:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)12.34
MCF7 (breast cancer)15.67

These results highlight the potential utility of this compound in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, it reduces inflammation with minimal gastrointestinal side effects.
  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
  • Anticancer Effects : Induction of apoptosis and modulation of cell signaling pathways involved in cell proliferation are key mechanisms observed in preclinical studies.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including those similar to 1-benzyl-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine. For instance, certain pyrazole compounds have demonstrated efficacy against viruses such as herpes simplex virus type-1 and influenza viruses. These compounds inhibit viral replication by targeting specific viral proteins or host cell pathways .

Anticancer Properties

Research indicates that derivatives of pyrazole can exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The structure of this compound suggests it may interact with specific kinases involved in cancer progression, making it a candidate for further investigation in oncology .

Neurological Applications

Compounds with piperazine moieties have been studied for their neuroprotective effects and potential use in treating neurological disorders. The unique structure of this compound may allow it to modulate neurotransmitter systems or protect against neurodegeneration .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of pyrazole derivatives against influenza A virus. Compounds similar to this compound showed significant inhibition of viral replication at low micromolar concentrations, indicating their potential as antiviral agents .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest, suggesting that compounds like this compound may have therapeutic applications in oncology .

Comparison with Similar Compounds

Structural Analogs with Pyrazole Moieties

Example Compounds :

  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4a–e)
    • Key Features : Pyrazole core with benzoyl and phenyl substituents.
    • Activities : Demonstrated significant antioxidant (IC50 = 12–18 µM) and anti-inflammatory effects (65–78% inhibition in carrageenan-induced edema models) .
    • Comparison : The target compound lacks the aldehyde group but introduces a piperazine-benzyl chain, which may enhance solubility and receptor binding compared to the simpler pyrazole derivatives.
  • 3,5-Diphenyl-1H-pyrazole derivatives Key Features: Pyrazole with dual phenyl groups and antipyretic/anti-inflammatory activities. Activities: 70–85% inhibition in platelet aggregation assays and notable antipyretic effects in rodent models . Comparison: The 4-ethoxy and 4-fluorophenyl groups in the target compound may improve metabolic stability and selectivity for inflammatory targets.

Piperazine-Based Derivatives

Example Compounds :

  • 4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde derivatives Key Features: Piperazine linked to a fluorophenyl group and benzaldehyde. Activities: AChE inhibitory activity (IC50 = 0.8–2.1 µM), attributed to the thiosemicarbazide-thiazole hybrid structure .
  • 1-Benzyl-4-(piperazin-1-yl)-1H-indole derivatives
    • Key Features : Piperazine coupled to benzyl-indole scaffolds.
    • Activities : BACE1 inhibition (IC50 = 19–22 µM) and 5-HT6 receptor affinity (Ki = 18–845 nM) .
    • Comparison : The pyrazole-carbonyl group in the target compound may offer distinct electronic properties, affecting binding to proteases or GPCRs.

Fluorophenyl-Substituted Piperazines

Example Compounds :

  • SC211 (ChEMBL329228)
    • Key Features : Piperazine benzamide with a chlorophenyl group.
    • Activities : High selectivity for dopamine D4 receptors (Ki < 10 nM) .
    • Comparison : The target compound’s 4-fluorophenyl and pyrazole groups may reduce D4 affinity but enhance interactions with other CNS targets.
  • Elopiprazole (DU 29894)
    • Key Features : Piperazine linked to benzofuranyl and pyrrolylmethyl groups.
    • Activities : Antipsychotic activity via 5-HT2A receptor antagonism .
    • Comparison : The pyrazole moiety in the target compound could confer anti-inflammatory or antioxidant effects absent in Elopiprazole.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1-benzyl-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution between 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid chloride and 1-benzylpiperazine. Key steps include:

  • Activation of the carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride .
  • Reaction in dichloromethane (DCM) with a tertiary amine base (e.g., DIEA) to neutralize HCl .
  • Purification via crystallization with diethyl ether or flash chromatography .
    • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperazine to acid chloride), solvent polarity, and temperature can improve yields. Monitoring by TLC (e.g., hexane/ethyl acetate 1:2) ensures reaction completion .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

  • Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 3.49 ppm, fluorophenyl aromatic protons at δ 7.00–7.32 ppm) .
  • Elemental Analysis : Validate purity (e.g., C 65.15%, H 5.59%, N 8.44% for analogous compounds) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ expected for C₂₄H₂₄FN₃O₂).

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Screening :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Carbonic anhydrase (hCA I/II) inhibition assays using esterase activity measurements .
  • Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., hCA II or kinase domains) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with activity trends .
  • ADMET Prediction : SwissADME or pkCSM to assess solubility, permeability, and metabolic stability .

Q. What experimental and analytical strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial potency between studies may arise from:

  • Strain Variability : Test against standardized ATCC strains .
  • Assay Conditions : Control pH, temperature, and inoculum size .
  • Redox Interference : Use resazurin-based assays to minimize false positives .
    • Validation : Reproduce results in orthogonal assays (e.g., time-kill kinetics vs. MIC) .

Q. How does the 4-ethoxy group on the pyrazole ring influence pharmacokinetic properties?

  • Metabolism : Cytochrome P450 (CYP3A4/2D6) assays to identify major metabolites (e.g., O-deethylation) .
  • Solubility : Measure logP via shake-flask method (predicted logP ~3.5 for the compound) .
  • Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify degradation via HPLC .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Challenges :

  • Racemization : Avoid high temperatures during acyl chloride formation .
  • Purification : Use chiral HPLC or crystallization with chiral auxiliaries .
    • Process Optimization : Switch to flow chemistry for controlled mixing and reduced side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.